Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester
CAS No.: 574738-67-3
Cat. No.: VC8280722
Molecular Formula: C16H24N2O5
Molecular Weight: 324.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 574738-67-3 |
|---|---|
| Molecular Formula | C16H24N2O5 |
| Molecular Weight | 324.37 g/mol |
| IUPAC Name | methyl 2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate |
| Standard InChI | InChI=1S/C16H24N2O5/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3 |
| Standard InChI Key | BTAHRWNIQKFPKK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCOCC2 |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCOCC2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Isomeric Considerations
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often as an intermediate in the production of gefitinib, a tyrosine kinase inhibitor used in non-small cell lung cancer therapy . Key steps include:
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Etherification: Reaction of a nitro-substituted benzaldehyde derivative with 3-chloropropoxy morpholine under basic conditions to introduce the morpholinylpropoxy chain .
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Oxidation and Reduction: Conversion of the aldehyde group to a carboxylic acid followed by nitro group reduction to an amine .
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Cyclization: Treatment with formic acid to form the quinazoline core, a critical structural feature in gefitinib .
A representative synthesis pathway is outlined below:
Green Chemistry Considerations
Modern synthetic approaches emphasize solvent selection (e.g., ethanol/water mixtures) and catalyst recycling to minimize environmental impact. Continuous flow reactors are increasingly employed to enhance yield (reported up to 85%) and reduce reaction times .
Physicochemical Properties
Physical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 324.37 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 495.9 ± 45.0 °C | |
| Flash Point | 253.7 ± 28.7 °C | |
| LogP (Partition Coefficient) | 1.57 |
Spectroscopic Data
Pharmaceutical Applications
Role in Gefitinib Synthesis
The compound serves as a precursor in gefitinib manufacturing. During the final stages, it undergoes condensation with 3-chloro-4-fluoroaniline to form the quinazoline core, followed by purification via column chromatography . This pathway avoids problematic reagents like sodium dithionite, enhancing industrial feasibility .
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